2-Bromo-1-(2,4-dimethyl-1H-imidazol-5-yl)ethanone

Description

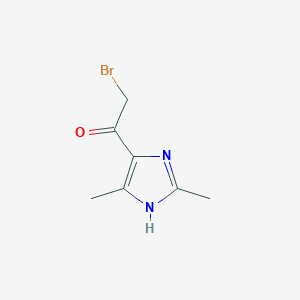

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(2,5-dimethyl-1H-imidazol-4-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c1-4-7(6(11)3-8)10-5(2)9-4/h3H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJWIMGXDWBBGAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)C)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80537485 | |

| Record name | 2-Bromo-1-(2,5-dimethyl-1H-imidazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80537485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82982-56-7 | |

| Record name | 2-Bromo-1-(2,5-dimethyl-1H-imidazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80537485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 1 2,4 Dimethyl 1h Imidazol 5 Yl Ethanone and Analogs

Direct Halogenation Approaches to α-Bromoketones

The introduction of a bromine atom at the α-position to a carbonyl group is a fundamental transformation in organic synthesis. For the target compound, this involves the bromination of the precursor, 1-(2,4-dimethyl-1H-imidazol-5-yl)ethanone. The methods are generally applicable to a wide range of ketones, including substituted acetophenones and other imidazolyl ketones.

Bromination of Substituted Acetophenones

The bromination of acetophenones and their derivatives to yield α-bromoacetophenones is a well-established reaction. Various brominating agents and conditions can be employed to achieve this transformation, offering pathways that can be adapted for heterocyclic ketones.

A common method involves the direct use of molecular bromine (Br₂) in a suitable solvent. For instance, 1-(2,4-dichlorophenyl)ethanone can be brominated by reacting it with bromine in ethyl ether to yield 2-bromo-1-(2,4-dichlorophenyl)ethanone. prepchem.com Similarly, the reaction of 1-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone with bromine has been used to synthesize the corresponding α-bromoketone. researchgate.net Acetic acid is another solvent that can facilitate this reaction; for example, the synthesis of 2-bromo-1-(1-methyl-1H-benzimidazol-2-yl)-1-ethanone has been achieved using bromine in acetic acid at 100°C. chemicalbook.com

Alternative brominating systems have been developed to avoid the use of elemental bromine. The combination of hydrogen peroxide (H₂O₂) and aqueous hydrobromic acid (HBr) in dioxane is an effective system for the rapid bromination of 1-arylethanones. organic-chemistry.org N-Bromosuccinimide (NBS) is another widely used reagent, often in the presence of a catalytic amount of an acid like p-toluenesulfonic acid, which can provide α-bromoketones in good yields. scirp.org

| Starting Ketone | Brominating Agent | Solvent/Conditions | Product | Reference |

|---|---|---|---|---|

| 1-(2,4-dichlorophenyl)ethanone | Br₂ | Ethyl ether | 2-Bromo-1-(2,4-dichlorophenyl)ethanone | prepchem.com |

| 1-Arylethanones | H₂O₂-HBr (aq) | Dioxane | α,α-Dibromo methyl ketones | organic-chemistry.org |

| Acetophenone | NBS / p-toluenesulfonic acid | Ionic Liquid ([bmim]PF₆) | α-Bromoacetophenone | scirp.org |

| 2-Acetylbenzimidazole derivative | Br₂ | Acetic acid, 100°C | 2-Bromo-1-(1-methyl-1H-benzimidazol-2-yl)-1-ethanone | chemicalbook.com |

Regioselective Bromination of Imidazolyl Ketones

When brominating a molecule with multiple reactive sites, such as 1-(2,4-dimethyl-1H-imidazol-5-yl)ethanone, regioselectivity is a critical concern. The imidazole (B134444) ring itself is susceptible to electrophilic substitution, which can compete with the desired α-bromination of the ketone. The reaction conditions can be tuned to favor one site over the other.

The α-bromination of the ketone is typically favored under conditions that promote enol or enolate formation. In contrast, electrophilic substitution on the imidazole ring is often favored under neutral or slightly acidic conditions. The choice of brominating agent and solvent is therefore crucial. For complex heterocyclic systems, such as chlorins, it has been shown that acidic conditions (e.g., TFA in CH₂Cl₂) can deactivate certain positions on the heterocyclic ring towards bromination, allowing for preferential reaction at another site. nih.gov This principle can be applied to imidazolyl ketones, where protonation of the imidazole ring under acidic conditions would deactivate it towards further electrophilic attack, thereby favoring the α-bromination of the ethanone (B97240) side chain.

Mild and regioselective methods have been developed for other carbonyl compounds, such as the use of bromodimethylsulfonium bromide (BDMS) for the α-monobromination of β-keto esters and 1,3-diketones, which proceeds without the need for catalysts and avoids dibrominated byproducts. organic-chemistry.org Such selective reagents could potentially be applied to imidazolyl ketones to minimize side reactions on the imidazole ring.

Strategies for Constructing the 2,4-Dimethyl-1H-imidazole Core

Multi-Component Reactions for Imidazole Ring Formation

Multi-component reactions (MCRs) offer an efficient route to complex molecules like substituted imidazoles by combining three or more starting materials in a single step. researchgate.net For the synthesis of 2,4,5-trisubstituted imidazoles, a common MCR involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium (B1175870) acetate. researchgate.net To form a 2,4-dimethyl-1H-imidazole core, one could envision a reaction involving a four-carbon 1,2-dicarbonyl equivalent, acetaldehyde, and an ammonia (B1221849) source.

Another powerful MCR is the Van Leusen imidazole synthesis, which uses tosylmethyl isocyanide (TosMIC) as a key reagent. organic-chemistry.org The Van Leusen three-component reaction (vL-3CR) involves the in-situ formation of an aldimine from an aldehyde and an amine, which then reacts with TosMIC to form the imidazole ring. organic-chemistry.org This method is highly versatile for producing various substituted imidazoles. organic-chemistry.orgorganic-chemistry.org

Catalytic systems, often involving fluoroboric acid (HBF₄) or its salts, have been investigated to improve the efficiency of MCRs for imidazole synthesis. rsc.org These catalysts can be effective for both three-component reactions (3-MCR) to form trisubstituted imidazoles and four-component reactions (4-MCR) to yield tetrasubstituted imidazoles. rsc.org

| Reaction Type | Key Reactants | General Product | Reference |

|---|---|---|---|

| Radziszewski-type Synthesis (3-MCR) | 1,2-Diketone, Aldehyde, Ammonium Acetate | 2,4,5-Trisubstituted Imidazole | researchgate.net |

| Van Leusen Three-Component Reaction (vL-3CR) | Aldehyde, Primary Amine, TosMIC | 1,4,5-Trisubstituted Imidazole | organic-chemistry.org |

| Four-Component Reaction (4-MCR) | 1,2-Diketone, Aldehyde, Primary Amine, Ammonium Acetate | 1,2,4,5-Tetrasubstituted Imidazole | organic-chemistry.orgrsc.org |

Cyclization Reactions Involving Nitrogen and Carbon Fragments

Stepwise cyclization reactions provide a robust alternative to MCRs for building the imidazole core. A widely used method is the condensation of an amidine with an α-halo ketone. orgsyn.org To form the 2,4-dimethyl-1H-imidazole ring, acetamidine (B91507) could be reacted with a suitable four-carbon α-haloketone, such as 3-bromo-2-butanone. This reaction is often carried out in solvents like aqueous THF with a mild base such as potassium bicarbonate to neutralize the acid produced. orgsyn.org

Other cyclization strategies include the [3+2] cyclization of vinyl azides with amidines, which can produce 2,4-disubstituted imidazoles under catalyst-free conditions. nih.govacs.org Additionally, various metal-catalyzed cyclization reactions of alkynes with nitrogen-containing compounds have been developed, using catalysts based on copper, gold, rhodium, and other metals to construct the imidazole ring. chim.it A modular, one-pot approach has also been described that starts from ketones and aldehydes, proceeding through an oxidation-condensation protocol to yield 2,4(5)-disubstituted imidazoles. acs.org

Integration of the 2-Bromoethanone Moiety

The final step in the synthesis is the attachment of the 2-bromoethanone group to the C5 position of the 2,4-dimethyl-1H-imidazole ring. This can be achieved in two primary ways: by acylating the pre-formed imidazole ring or by constructing the ring with the ketone functionality already incorporated, followed by bromination.

The most common and efficient strategy involves first synthesizing the precursor ketone, 1-(2,4-dimethyl-1H-imidazol-5-yl)ethanone. This can be accomplished using the cyclization methods described in section 2.2. For example, the condensation of acetamidine with 3-acetyl-2,4-pentanedione (an appropriate β-diketone) would directly yield the desired imidazolyl ketone. Once this precursor is obtained, the 2-bromoethanone moiety is generated via direct α-bromination as detailed in section 2.1. This two-step sequence—ring formation followed by side-chain bromination—is often preferred as it avoids potential complications with the stability of α-bromoketones during the imidazole ring-forming reactions.

Alternatively, one could perform a Friedel-Crafts acylation on 2,4-dimethyl-1H-imidazole using bromoacetyl chloride or bromoacetyl bromide. However, Friedel-Crafts reactions on electron-rich heterocycles like imidazole can be challenging, often leading to issues with regioselectivity and side reactions due to the Lewis acid catalyst complexing with the basic nitrogen atoms of the imidazole ring. Therefore, the route involving the bromination of a pre-formed imidazolyl ketone is generally the more synthetically viable approach.

Novel and Green Synthesis Approaches for Bromo-Imidazole Derivatives

One prominent green strategy is the use of microwave irradiation. nih.gov This technique often leads to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. A study on the synthesis of novel imidazole derivatives reported a one-pot, four-component reaction under microwave irradiation that produced yields between 86% and 92% in just 9 to 14 minutes. nih.gov This method avoids toxic solvents and simplifies the workup process, highlighting its advantages as a sustainable chemical process. nih.gov

Another key green approach is the development of one-pot syntheses under solvent-free conditions. asianpubs.org Eliminating the solvent reduces environmental impact, lowers costs, and can simplify product purification. Research has demonstrated the successful one-pot synthesis of various multi-substituted imidazole derivatives without any solvent. asianpubs.org The efficiency of these reactions can be influenced by the nature of the substituents; for instance, amines with electron-donating groups tend to show higher reactivity and yield compared to those with electron-withdrawing groups. asianpubs.org

These innovative methodologies represent a significant advancement in the synthesis of imidazole derivatives. By prioritizing efficiency, safety, and environmental responsibility, these green approaches offer powerful alternatives to traditional synthetic routes. researchgate.netresearchgate.net

Research Findings on Green Synthesis

Detailed studies have explored various green protocols for synthesizing imidazole derivatives, with a focus on improving yields and reaction conditions. Microwave-assisted organic synthesis (MAOS) has been particularly effective.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Imidazole Derivatives

| Parameter | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Reaction Time | Several hours | 9-14 minutes | nih.gov |

| Yield | Moderate to good | 86-92% | nih.gov |

| Solvent Use | Often requires toxic organic solvents | Solvent-free or green solvents | nih.gov |

| Energy Consumption | High (prolonged heating) | Low (short irradiation time) | researchgate.net |

| Workup | Often complex | Simplified | nih.gov |

Solvent-free, one-pot reactions provide another cornerstone of green synthetic strategies for these compounds. The data below illustrates the synthesis of various 2-aryl-1H-benzo[d]imidazole derivatives under solvent-free conditions, showcasing the impact of different substituents on the reaction yield.

Table 2: Yields of Imidazole Derivatives in a Solvent-Free, One-Pot Synthesis

| Product Compound | Substituent on Phenyl Ring | Yield (%) | Reference |

|---|---|---|---|

| 2-Phenyl-1H-benzo[d]imidazole | -H | 95 | asianpubs.org |

| 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole | -OCH₃ (electron-donating) | 98 | asianpubs.org |

| 2-(4-Nitrophenyl)-1H-benzo[d]imidazole | -NO₂ (electron-withdrawing) | 85 | asianpubs.org |

| 2-(4-Bromophenyl)-1H-benzo[d]imidazole | -Br (electron-withdrawing) | 88 | asianpubs.org |

These findings collectively demonstrate the viability and advantages of adopting green chemistry principles for the synthesis of bromo-imidazole analogs and other related derivatives. The use of microwave irradiation and solvent-free conditions not only enhances the efficiency and yield but also significantly reduces the environmental footprint of the synthetic process. nih.govasianpubs.org

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 1 2,4 Dimethyl 1h Imidazol 5 Yl Ethanone

Nucleophilic Substitution Reactions at the α-Bromo Position

The bromine atom at the α-position to the carbonyl group is an excellent leaving group, making the adjacent carbon highly susceptible to nucleophilic attack. This reactivity is the foundation for the synthesis of a wide array of heterocyclic and acyclic compounds.

Reaction with Nitrogen-Containing Nucleophiles: Formation of Imidazoles, Triazoles, and Pyrazoles

The reaction of α-bromo ketones with various nitrogen-containing nucleophiles is a cornerstone of heterocyclic chemistry. While specific literature on 2-Bromo-1-(2,4-dimethyl-1H-imidazol-5-yl)ethanone is limited, its reactivity is expected to mirror that of other α-bromo ketones in the synthesis of imidazoles and other azoles. For instance, the reaction with amidines or primary amines followed by cyclization is a standard route to substituted imidazoles.

Similarly, condensation with hydrazines is a well-established method for preparing pyrazoles. The initial nucleophilic substitution of the bromide by hydrazine (B178648) is followed by intramolecular condensation between the remaining amine group and the ketone, leading to a dihydropyrazole intermediate which can then be oxidized to the aromatic pyrazole.

The formation of triazoles can also be envisioned through reactions with appropriate nitrogen-rich nucleophiles, although this often requires multi-step pathways. The general reactivity patterns allow for the construction of diverse nitrogen-containing heterocyclic systems.

Table 1: Examples of Nucleophilic Substitution with Nitrogen Nucleophiles

| Nucleophile | Reagent Class | Expected Product Class |

|---|---|---|

| Amidines | Nitrogen Nucleophile | Substituted Imidazoles |

| Hydrazines | Nitrogen Nucleophile | Substituted Pyrazoles |

Reaction with Sulfur-Containing Nucleophiles: Synthesis of Thiazoles and Thioethers

The reaction with sulfur-containing nucleophiles provides a direct route to important sulfur-containing heterocycles and thioethers. The most notable reaction in this category is the Hantzsch thiazole (B1198619) synthesis, where an α-bromo ketone reacts with a thioamide, thiourea, or thiosemicarbazide. nih.govnih.govorganic-chemistry.orgasianpubs.org The mechanism involves an initial S-alkylation of the thiocarbonyl group by the α-bromo ketone, followed by an intramolecular cyclization and dehydration to yield the thiazole ring. organic-chemistry.org This method is highly versatile for producing 2,4-disubstituted thiazoles. nih.gov

A straightforward nucleophilic substitution (SN2) reaction occurs when 2-Bromo-1-(2,4-dimethyl-1H-imidazol-5-yl)ethanone is treated with thiols or their corresponding thiolate salts. This reaction displaces the bromide ion to form α-keto thioethers, which are valuable intermediates in organic synthesis.

Table 2: Examples of Nucleophilic Substitution with Sulfur Nucleophiles

| Nucleophile | Reagent Class | Expected Product Class | Reaction Name |

|---|---|---|---|

| Thiourea | Sulfur Nucleophile | 2-Aminothiazoles | Hantzsch Synthesis |

| Thioamides | Sulfur Nucleophile | 2,4-Disubstituted Thiazoles | Hantzsch Synthesis |

| Thiols/Thiolates | Sulfur Nucleophile | α-Keto Thioethers | SN2 Substitution |

Oxygen-Containing Nucleophiles: Ether and Ester Formation

Reactions with oxygen-containing nucleophiles can also occur at the α-bromo position, although these are less commonly reported for complex α-bromo ketones compared to reactions with nitrogen and sulfur nucleophiles. The substitution of the bromine atom by an alkoxide or phenoxide ion results in the formation of an α-keto ether. Similarly, reaction with a carboxylate salt, typically in a polar aprotic solvent, leads to the formation of an α-keto ester via an SN2 mechanism. These reactions provide access to functionalized carbonyl compounds that can serve as precursors for more complex molecular architectures.

Cyclocondensation Reactions in Heterocyclic Synthesis

The bifunctional nature of 2-Bromo-1-(2,4-dimethyl-1H-imidazol-5-yl)ethanone, possessing both an electrophilic α-carbon and a carbonyl group, makes it an ideal substrate for cyclocondensation reactions. These reactions allow for the rapid construction of complex, fused heterocyclic ring systems.

Formation of Fused Imidazole (B134444) Systems

A significant application of this α-bromo ketone is in the synthesis of fused imidazole systems, such as imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines. rsc.orgnih.govrsc.org These reactions typically involve condensation with a heterocyclic amine containing an amino group adjacent to a ring nitrogen, for example, 2-aminopyrimidine (B69317) or 2-aminopyridine (B139424). nih.gov

The reaction mechanism proceeds in two stages:

Initial Nucleophilic Substitution: The exocyclic amino group of the heterocyclic amine attacks the α-carbon, displacing the bromide to form an N-alkylated intermediate.

Intramolecular Cyclization: The endocyclic nitrogen of the heterocycle then acts as a nucleophile, attacking the carbonyl carbon of the ethanone (B97240) moiety. This is followed by dehydration, which results in the formation of a stable, aromatic fused imidazole ring system. nih.gov

Microwave irradiation in the presence of a catalyst like basic alumina (B75360) has been shown to be an effective method for promoting these types of cyclizations under solvent-free conditions. nih.gov

Table 3: Synthesis of Fused Imidazole Systems

| Reagent | Resulting Fused System |

|---|---|

| 2-Aminopyridine | Imidazo[1,2-a]pyridine |

| 2-Aminopyrimidine | Imidazo[1,2-a]pyrimidine |

| 2-Aminothiazole | Imidazo[2,1-b]thiazole |

Access to Polycyclic Heterocycles

The strategies used to form fused imidazole systems can be extended to construct more elaborate polycyclic heterocycles. nih.govmdpi.com By selecting more complex starting materials, multi-ring structures can be synthesized. For example, reacting the α-bromo ketone with a nucleophile that already contains a fused ring system, such as 2-aminobenzothiazole, will result in a product with an even greater degree of complexity.

Furthermore, the products of the initial cyclocondensation can possess functional groups that allow for subsequent annulation reactions, building additional rings onto the fused imidazole core. This iterative approach enables the synthesis of a diverse range of polycyclic aromatic and non-aromatic heterocyclic compounds from a single, versatile starting material. nih.gov

Reduction Reactions of the Ketone Functionality

The ketone group in 2-Bromo-1-(2,4-dimethyl-1H-imidazol-5-yl)ethanone is susceptible to reduction by various reagents to yield the corresponding secondary alcohol, 2-Bromo-1-(2,4-dimethyl-1H-imidazol-5-yl)ethanol. A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH4). masterorganicchemistry.comnih.gov This reagent is a source of hydride ions (H-), which act as nucleophiles, attacking the electrophilic carbonyl carbon. masterorganicchemistry.comyoutube.comlibretexts.org

The general reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. masterorganicchemistry.comlibretexts.org This two-step process efficiently converts the ketone to a secondary alcohol. masterorganicchemistry.com

The reduction of α-haloketones, such as the title compound, with sodium borohydride is a well-established method for the synthesis of halohydrins. nih.gov These reactions are typically carried out in a protic solvent like methanol (B129727) or ethanol.

Table 1: Representative Conditions for the Reduction of an α-Bromo Ketone

| Reagent | Solvent | Temperature | Product |

|---|

This table presents plausible reaction conditions based on the general reactivity of α-bromo ketones.

Detailed research findings on the reduction of analogous α-bromo ketones indicate that the reaction is generally high-yielding and proceeds under mild conditions. The resulting bromohydrin is a versatile intermediate for further synthetic transformations.

Role As a Key Synthetic Building Block in Advanced Organic Synthesis

Precursor in Complex Heterocyclic Architectures

The α-bromo ketone functional group is a powerful electrophile, widely exploited for the synthesis of a vast array of heterocyclic compounds through cyclization and condensation reactions. sci-hub.se In 2-Bromo-1-(2,4-dimethyl-1H-imidazol-5-yl)ethanone, this reactive handle provides a direct pathway to annulated and substituted heterocyclic systems fused to or substituted with the 2,4-dimethylimidazole (B189465) core.

One of the most common applications of α-bromo ketones is in the Hantzsch thiazole (B1198619) synthesis and related reactions. By reacting 2-Bromo-1-(2,4-dimethyl-1H-imidazol-5-yl)ethanone with various thioamides, thioureas, or thiosemicarbazides, a range of substituted thiazole derivatives can be obtained. researchgate.net These reactions proceed via initial nucleophilic attack of the sulfur atom on the α-carbon, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. This strategy allows for the straightforward introduction of the imidazole (B134444) moiety onto a thiazole scaffold, a common structural motif in medicinal chemistry.

Similarly, reactions with other binucleophiles can lead to different heterocyclic systems. For example, condensation with amidines or guanidines can yield substituted imidazoles or aminopyrimidines. The reactivity of this building block facilitates access to complex structures where the 2,4-dimethylimidazole group is strategically positioned for potential interactions with biological targets. The following table illustrates some of the potential heterocyclic systems that can be synthesized from this precursor. researchgate.netclockss.org

| Reactant | Resulting Heterocyclic Core | General Reaction Type |

|---|---|---|

| Thioamide (R-CSNH₂) | Imidazolyl-Thiazole | Hantzsch Thiazole Synthesis |

| Thiosemicarbazide (H₂N-NH-CSNH₂) | Imidazolyl-Aminothiazole | Hantzsch Thiazole Synthesis |

| Thiourea (H₂N-CSNH₂) | Imidazolyl-Aminothiazole | Hantzsch Thiazole Synthesis |

| 1,2-Diaminobenzene | Imidazolyl-Benzodiazepine | Condensation/Cyclization |

| 2-Aminothiophenol | Imidazolyl-Benzothiazepine | Condensation/Cyclization |

Applications in Structure-Activity Relationship (SAR) Studies for Lead Compound Discovery

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.govmdpi.com 2-Bromo-1-(2,4-dimethyl-1H-imidazol-5-yl)ethanone serves as an excellent starting scaffold for SAR explorations due to its modifiable nature. The imidazole ring is a known "privileged" structure that can interact with various biological targets, while the bromoacetyl group acts as a versatile chemical handle for generating a library of analogs. researchgate.net

The primary route for creating analogs from this compound is through the nucleophilic substitution of the bromine atom. This reaction is typically efficient and can be performed with a wide range of nucleophiles, allowing for the systematic introduction of diverse functional groups. By reacting the parent compound with various amines, thiols, phenols, carboxylates, and other nucleophiles, chemists can generate a library of derivatives.

Each new substituent alters the molecule's physicochemical properties, such as:

Steric Profile: Introducing bulky or compact groups to probe the size and shape of a binding pocket.

Electronic Properties: Adding electron-donating or electron-withdrawing groups to modulate the reactivity and binding interactions of the core structure.

Lipophilicity (logP): Modifying the molecule's solubility and ability to cross cell membranes.

Hydrogen Bonding Capacity: Incorporating hydrogen bond donors and acceptors to form specific interactions with a biological target.

This systematic modification allows researchers to map the structural requirements for biological activity. For instance, a library of analogs can be screened in biochemical assays to identify which substituents enhance potency, selectivity, or other desirable properties. nih.gov

| Nucleophile (Nu-H) | Resulting Substituent (-Nu) | Property Modified |

|---|---|---|

| Morpholine | Morpholinyl | Increases polarity, H-bond acceptor |

| Thiophenol | Phenylthio | Increases lipophilicity, introduces aromatic ring |

| Sodium Azide (B81097) (NaN₃) | Azido | Can be used in "click" chemistry for further modification |

| Acetic Acid (in presence of base) | Acetoxy | Introduces ester group, potential prodrug |

| Aniline | Anilino | Introduces H-bond donor and aromatic ring |

The structural features of 2-Bromo-1-(2,4-dimethyl-1H-imidazol-5-yl)ethanone and its derivatives are key to their potential interactions with biological targets like enzymes and receptors. The imidazole ring itself is particularly important; its nitrogen atoms can act as hydrogen bond acceptors, and the N-H proton can act as a hydrogen bond donor. mdpi.com This mimics the side chain of the amino acid histidine, allowing imidazole-containing compounds to fit into active sites designed to bind histidine residues. nih.gov

When an analog library is synthesized, the new substituents can be designed to target specific sub-pockets within a protein's binding site. For example, a long alkyl chain might occupy a hydrophobic channel, while a carboxylate group could form a salt bridge with a positively charged amino acid residue like lysine (B10760008) or arginine.

Development of Chemical Probes and Ligands

Chemical probes are small molecules used to study and manipulate biological systems. Due to its inherent reactivity, 2-Bromo-1-(2,4-dimethyl-1H-imidazol-5-yl)ethanone is a candidate for development into a covalent chemical probe. escholarship.org The 2,4-dimethylimidazole portion can serve as the recognition element that directs the molecule to a specific class of proteins (e.g., kinases, metalloenzymes), while the α-bromo ketone acts as a reactive "warhead" that covalently labels the target protein.

Such probes are valuable for:

Target Identification: Identifying the specific protein(s) that a drug or lead compound binds to.

Activity-Based Protein Profiling (ABPP): A technique to map the active state of entire enzyme families in complex biological samples.

Visualizing Target Engagement: By attaching a reporter tag (like a fluorophore or a biotin (B1667282) handle) to the probe, researchers can visualize where and when it binds to its target within a cell.

The synthesis of such probes would involve modifying the parent compound. A reporter tag could be appended by first substituting the bromine with a nucleophile that contains a functional group amenable to further chemistry, such as an alkyne or azide for use in click chemistry. This modular approach allows for the creation of a variety of probes for different applications from a single, versatile scaffold.

Catalysis and Ligand Design in Organometallic Chemistry

The imidazole ring is a classic N-heterocyclic ligand in organometallic chemistry and catalysis. researchgate.netrsc.org The lone pair of electrons on the sp²-hybridized nitrogen atom (specifically, the non-protonated nitrogen) can readily coordinate to a wide variety of transition metals, including palladium, rhodium, ruthenium, copper, and zinc. wikipedia.org The resulting metal complexes can function as catalysts for a range of organic transformations.

2-Bromo-1-(2,4-dimethyl-1H-imidazol-5-yl)ethanone can serve as a precursor for more sophisticated, multidentate ligands. The existing imidazole nitrogen provides one coordination site. Additional coordinating atoms can be introduced by chemically modifying the bromoacetyl group. For example:

Reduction of the ketone to an alcohol, followed by etherification, could introduce an oxygen donor, creating a bidentate [N, O] ligand.

Substitution of the bromine with a phosphine-containing nucleophile would create a bidentate [N, P] ligand.

Condensation of the ketone with a hydrazine (B178648) derivative could introduce additional nitrogen donors, leading to [N, N] or [N, N, N] ligand systems.

These tailored ligands can influence the steric and electronic properties of the metal center, thereby tuning the activity, selectivity, and stability of the resulting catalyst. nih.govnih.gov Imidazole-based ligands have been successfully employed in reactions such as cross-coupling, hydrogenation, and polymerization, highlighting the potential utility of derivatives of 2-Bromo-1-(2,4-dimethyl-1H-imidazol-5-yl)ethanone in the development of novel catalytic systems. nih.gov

Theoretical and Computational Chemistry Studies on 2 Bromo 1 2,4 Dimethyl 1h Imidazol 5 Yl Ethanone and Its Derivatives

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to understand its electronic properties. mdpi.comiucr.org For 2-Bromo-1-(2,4-dimethyl-1H-imidazol-5-yl)ethanone, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can predict key structural parameters. mdpi.comnih.gov

These calculations yield information on bond lengths, bond angles, and dihedral angles. For instance, the planarity of the imidazole (B134444) ring and the orientation of the bromo-ethanone substituent can be precisely determined. mdpi.com The optimized geometry corresponds to the lowest energy conformation of the molecule, which is crucial for subsequent analyses of its reactivity and spectroscopic properties. nih.gov

Illustrative Optimized Geometrical Parameters:

Bond Lengths (Å): The calculations would provide the distances between bonded atoms, such as C-N and C=O bonds within the imidazole and ethanone (B97240) moieties, respectively.

Dihedral Angles (°): These describe the rotation around bonds, such as the angle between the imidazole ring and the side chain.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO: This orbital is the highest energy orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater tendency to donate electrons, suggesting reactivity towards electrophiles. researchgate.net

LUMO: This is the lowest energy orbital that is empty of electrons and can act as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons, indicating reactivity towards nucleophiles. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. researchgate.netwuxiapptec.com For 2-Bromo-1-(2,4-dimethyl-1H-imidazol-5-yl)ethanone, the distribution of the HOMO and LUMO densities would indicate the most probable sites for electrophilic and nucleophilic attack. The HOMO is often localized on the electron-rich imidazole ring, while the LUMO may be distributed over the carbonyl group and the carbon atom bearing the bromine, which are electron-deficient sites. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Parameters

| Parameter | Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.5 | Energy of the highest occupied molecular orbital |

| ELUMO | -1.8 | Energy of the lowest unoccupied molecular orbital |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. bohrium.comnih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. youtube.com

For 2-Bromo-1-(2,4-dimethyl-1H-imidazol-5-yl)ethanone, NBO analysis can quantify the stability arising from intramolecular charge transfer (ICT) interactions. These interactions occur when electron density is donated from a filled (donor) NBO to an empty (acceptor) NBO. The strength of these interactions is evaluated using second-order perturbation theory. youtube.com

Key interactions that could be identified include:

Hyperconjugative interactions, such as the donation of electron density from a C-H or C-C sigma bond to an adjacent empty p-orbital or antibonding orbital (σ → π* or σ → σ*).

Donation from lone pairs on nitrogen or oxygen atoms to antibonding orbitals (n → σ* or n → π*).

Prediction and Validation of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results for validation.

Vibrational Frequencies (IR and Raman): Theoretical calculations can predict the vibrational modes of the molecule. researchgate.net These calculated frequencies, after appropriate scaling, can be compared with experimental FT-IR and FT-Raman spectra to assign the observed absorption bands to specific molecular vibrations, such as C=O stretching, N-H bending, or C-Br stretching. cyberleninka.ru

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical predictions are valuable for assigning the signals in experimental NMR spectra to specific atoms in the molecule, aiding in structural elucidation. researchgate.netnih.gov

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C=O Stretch | 1685 | 1690 |

| N-H Stretch | 3400 | 3415 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. uni-muenchen.deuantwerpen.be The MEP surface is colored according to the electrostatic potential:

Red regions: Indicate negative potential, rich in electron density, and are susceptible to electrophilic attack. researchgate.netjournalijar.com

Blue regions: Indicate positive potential, are electron-deficient, and are prone to nucleophilic attack. researchgate.netjournalijar.com

Green regions: Represent neutral or near-zero potential. researchgate.net

For 2-Bromo-1-(2,4-dimethyl-1H-imidazol-5-yl)ethanone, the MEP map would likely show a negative potential (red) around the carbonyl oxygen and the nitrogen atoms of the imidazole ring, highlighting these as sites for electrophilic interaction. journalijar.comresearchgate.net Conversely, a positive potential (blue) would be expected around the hydrogen atoms, particularly the N-H proton, and the carbon atom attached to the bromine, indicating these as sites for nucleophilic attack. journalijar.com

Investigation of Non-Linear Optical (NLO) Properties

Organic molecules with significant intramolecular charge transfer, like many imidazole derivatives, can exhibit non-linear optical (NLO) properties. researchgate.net These materials interact with intense light sources, like lasers, to produce new light frequencies. Computational methods can predict the NLO behavior of a molecule by calculating its dipole moment (µ), polarizability (α), and first-order hyperpolarizability (β). uou.ac.in

A large hyperpolarizability value suggests that the molecule could be a good candidate for NLO applications. malayajournal.orgsemanticscholar.org For 2-Bromo-1-(2,4-dimethyl-1H-imidazol-5-yl)ethanone, the presence of the electron-rich imidazole ring (donor) and the electron-withdrawing bromo-ethanone group (acceptor) creates a push-pull system that can enhance NLO properties. uou.ac.insemanticscholar.org DFT calculations can quantify these properties and compare them to known NLO materials like urea. malayajournal.org

Table 3: Hypothetical Calculated NLO Properties

| Property | Calculated Value |

|---|---|

| Dipole Moment (µ) | 3.5 Debye |

| Polarizability (α) | 25 x 10⁻²⁴ esu |

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed understanding of the reaction mechanism. ethz.ch This involves:

Identifying Reactants, Products, and Intermediates: The structures of all species involved in the reaction are optimized.

Locating Transition States (TS): The transition state is the highest energy point along the reaction coordinate. Computational methods can find the geometry of the TS and calculate its energy.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy, which is a key factor in the reaction rate.

For reactions involving 2-Bromo-1-(2,4-dimethyl-1H-imidazol-5-yl)ethanone, such as nucleophilic substitution at the α-carbon or reactions involving the imidazole ring, computational modeling can elucidate the most favorable pathway. mdpi.commdpi.com For example, in a reaction with a nucleophile, calculations could determine whether the reaction proceeds via an Sₙ1 or Sₙ2 mechanism by locating the relevant transition states and intermediates. acs.orgacs.org This provides invaluable insight into the molecule's reactivity and helps in designing new synthetic routes.

Advanced Analytical Techniques for Structural and Mechanistic Elucidation of 2 Bromo 1 2,4 Dimethyl 1h Imidazol 5 Yl Ethanone Derivatives

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's elemental composition. nih.gov Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 5 ppm), allowing for the calculation of a unique molecular formula. acs.orgnih.gov This capability is critical for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions.

For 2-Bromo-1-(2,4-dimethyl-1H-imidazol-5-yl)ethanone, HRMS would be used to confirm its molecular formula, C₈H₁₀BrN₂O. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, resulting in two peaks of nearly equal intensity separated by 2 Da.

Furthermore, tandem mass spectrometry (MS/MS) experiments, often coupled with HRMS, provide detailed structural information through controlled fragmentation of the parent ion. The resulting fragmentation pattern is a molecular fingerprint that helps to piece together the compound's structure. A plausible fragmentation pathway for 2-Bromo-1-(2,4-dimethyl-1H-imidazol-5-yl)ethanone would involve initial cleavage events such as the loss of the bromine atom or the bromomethyl group, followed by further fragmentation of the imidazole (B134444) ring.

Table 1: Predicted HRMS Fragmentation Data for C₈H₁₀BrN₂O

| Fragment Ion | Proposed Structure | Calculated m/z ([M+H]⁺) |

|---|---|---|

| [M+H]⁺ | C₈H₁₁BrN₂O⁺ | 231.0131 / 233.0111 |

| [M-Br]⁺ | C₈H₁₀N₂O⁺ | 150.0793 |

| [M-CH₂Br]⁺ | C₇H₈N₂O⁺ | 136.0637 |

| [C₆H₉N₂O]⁺ | Imidazole-carbonyl fragment | 125.0715 |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D NMR: ¹H, ¹³C, DEPT, HSQC, HMBC, COSY, NOESY) for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the complete molecular structure of organic compounds in solution. ipb.pt A suite of 1D and 2D NMR experiments is used to map out the carbon skeleton and the precise connectivity of atoms.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For the title compound, distinct signals would be expected for the N-H proton, the two methyl groups, and the methylene (B1212753) protons.

¹³C NMR: Reveals the number of chemically distinct carbon atoms. Coupled with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, it allows for the differentiation between CH₃, CH₂, CH, and quaternary carbons.

2D NMR: These experiments reveal correlations between nuclei, providing definitive evidence of connectivity.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons. utah.edu

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached. hmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different parts of the molecule, such as the methylene group to the carbonyl carbon and the imidazole ring. bohrium.comresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, even if they are not directly bonded, providing insights into the molecule's 3D conformation in solution. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Bromo-1-(2,4-dimethyl-1H-imidazol-5-yl)ethanone (in DMSO-d₆)

| Atom | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| N-H | ~12.0 | - | C2, C4, C5 |

| C2 | - | ~150 | - |

| C2-CH₃ | ~2.4 | ~14 | C2, C4 |

| C4 | - | ~135 | - |

| C4-CH₃ | ~2.2 | ~12 | C4, C5 |

| C5 | - | ~128 | - |

| C=O | - | ~185 | - |

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, definitive determination of the molecular structure in the solid state. researchgate.net By diffracting X-rays off a single crystal, a three-dimensional electron density map is generated, from which the precise positions of all atoms (including hydrogens) can be determined. nih.gov

This technique yields a wealth of information, including:

Bond lengths, bond angles, and torsion angles: These parameters provide a precise geometric description of the molecule. researchgate.net

Conformation: It reveals the preferred spatial arrangement of the molecule in the crystal lattice.

Intermolecular interactions: It identifies and quantifies non-covalent interactions such as hydrogen bonds, halogen bonds (e.g., Br···O), and π-π stacking, which govern the crystal packing. researchgate.netresearchgate.net

For a derivative like 2-bromo-1-(2,4-dimethyl-1H-imidazol-5-yl)ethanone, X-ray crystallography could confirm the planarity of the imidazole ring and the orientation of the bromo-ethanone substituent relative to the ring. nih.govresearchgate.netnih.gov

Table 3: Representative Bond Lengths and Angles from Similar Crystal Structures

| Bond/Angle | Typical Value | Reference Compound Type |

|---|---|---|

| C=O bond length | 1.21 Å | Bromo-phenyl-ethanone nih.gov |

| C-Br bond length | 1.94 Å | Bromo-phenyl-ethanone nih.gov |

| Imidazole C-N bond length | 1.33 - 1.38 Å | Imidazole derivatives researchgate.net |

| C-C=O bond angle | 119° | Bromo-phenyl-ethanone nih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. researchgate.net It measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic absorption frequency. researchgate.net For the title compound, key vibrational bands would confirm the presence of the N-H group, the carbonyl (C=O) group, and C-N and C=C bonds within the imidazole ring. nist.govnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. libretexts.org Absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The wavelength of maximum absorbance (λ_max) is characteristic of the molecule's chromophores—the parts of the molecule that absorb light. researchgate.net The imidazole ring and the carbonyl group are both chromophores. The spectrum would likely show absorptions corresponding to π → π* transitions within the conjugated imidazole system and n → π* transitions associated with the carbonyl group's non-bonding electrons. nih.govnih.gov

Table 4: Predicted IR and UV-Vis Spectroscopic Data

| Technique | Feature | Predicted Wavenumber (cm⁻¹)/Wavelength (nm) |

|---|---|---|

| IR | N-H stretch (broad) | 3100 - 2800 |

| IR | C-H stretch (methyl) | 2950 - 2850 |

| IR | C=O stretch (ketone) | ~1680 |

| IR | C=N / C=C stretch (ring) | 1600 - 1450 |

| UV-Vis | π → π* transition | ~220 - 260 |

Application of Spectroscopic Methods for Monitoring Reaction Progress and Identifying Intermediates

Spectroscopic techniques are not only for final product characterization; they are also powerful process analytical technology (PAT) tools for monitoring the progress of chemical reactions in real-time. mdpi.com By continuously or periodically analyzing the reaction mixture, one can track the consumption of reactants, the formation of products, and the appearance of any transient intermediates. nih.gov

IR Spectroscopy: Can be used with an in-situ probe to follow a reaction by monitoring the disappearance of a key reactant peak or the appearance of a product peak. For instance, in the synthesis of the title compound via bromination of a precursor ketone, one could monitor the C-H stretch of the acetyl methyl group being replaced by the C-Br stretch of the product.

NMR Spectroscopy: Taking periodic samples for ¹H NMR analysis allows for the quantification of reactant conversion and product yield over time, providing valuable kinetic data.

Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are exceptionally sensitive for detecting charged or easily ionizable reaction intermediates, even at very low concentrations. rsc.org This can provide direct evidence for a proposed reaction mechanism.

By applying this suite of analytical methods, a complete and unambiguous picture of the structure, properties, and chemical behavior of 2-Bromo-1-(2,4-dimethyl-1H-imidazol-5-yl)ethanone and its derivatives can be established.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-Bromo-1-(2,4-dimethyl-1H-imidazol-5-yl)ethanone |

| 4-aminoantipyrine |

| phenol |

Future Directions and Research Opportunities in 2 Bromo 1 2,4 Dimethyl 1h Imidazol 5 Yl Ethanone Chemistry

Development of Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic protocols, emphasizing the reduction of waste, use of safer solvents, and improvement of energy efficiency. nih.gov For the synthesis of imidazole (B134444) derivatives like 2-Bromo-1-(2,4-dimethyl-1H-imidazol-5-yl)ethanone, future research will likely focus on moving away from traditional methods that may involve harsh conditions or produce significant waste. asianpubs.org

Key opportunities for sustainable synthesis include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for the synthesis of C-substituted imidazoles. derpharmachemica.comresearchgate.net

Ultrasound-Assisted Reactions: Sonication offers a green approach that can promote reactions without the need for catalysts or solid supports, characterized by milder conditions and minimal waste. nih.gov

Solvent-Free Reactions: Conducting synthesis under solvent-free conditions is a cornerstone of green chemistry, reducing environmental impact and simplifying purification. asianpubs.org

Atom-Economical Approaches: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product is a critical goal. nih.gov Gold-catalyzed annulation reactions, for instance, have been shown to proceed with 100% atom economy for the synthesis of other substituted imidazoles. organic-chemistry.org

Adapting these green methodologies to the multi-step synthesis of 2-Bromo-1-(2,4-dimethyl-1H-imidazol-5-yl)ethanone could lead to more environmentally benign and cost-effective production.

| Synthesis Strategy | Key Advantages | Relevant Research Area |

| Microwave-Assisted Synthesis | Reduced reaction time, improved yields | Green Chemistry |

| Ultrasound-Assisted Reactions | Milder conditions, catalyst-free, minimal waste | Sustainable Methodologies |

| Solvent-Free Conditions | Reduced environmental impact, simplified purification | Green Chemistry |

| Atom-Economical Routes | Maximizes incorporation of reactants, reduces waste | Efficient Synthesis Design |

Exploration of Organocatalytic and Biocatalytic Transformations

The use of small organic molecules (organocatalysis) and enzymes (biocatalysis) as catalysts offers significant advantages in terms of selectivity, mild reaction conditions, and reduced metal contamination. The structure of 2-Bromo-1-(2,4-dimethyl-1H-imidazol-5-yl)ethanone, particularly its ketone group, makes it an excellent candidate for such transformations.

Acyl-imidazoles, a related class of compounds, have been shown to be powerful surrogates for esters and amides in a variety of metal- and organo-catalyzed reactions. researchgate.net This suggests that the ethanone (B97240) moiety of the target compound could be activated for a range of enantioselective transformations, including:

Asymmetric α-functionalization

Michael additions

Aldol reactions

Cycloadditions

Furthermore, the imidazole ring itself is a crucial component of many enzymatic active sites, such as in the amino acid histidine, where it participates in acid-base and nucleophilic catalysis. nih.gov This biological precedent opens the door to exploring biocatalytic routes, where enzymes like ketoreductases could be used to achieve highly stereoselective reductions of the ketone, or other enzymes could catalyze modifications at the imidazole ring or the displacement of the bromide atom.

Design of Next-Generation Heterocyclic Systems with Enhanced Reactivity

The chemical reactivity of 2-Bromo-1-(2,4-dimethyl-1H-imidazol-5-yl)ethanone makes it a valuable intermediate for the synthesis of more complex heterocyclic systems. The α-bromoketone is a classic electrophilic synthon, readily reacting with a wide range of nucleophiles to form new rings. For example, its reaction with thioamides or thioureas is a standard method for constructing thiazole (B1198619) rings.

Potential research directions include:

Synthesis of Fused Bicyclic Systems: Using the α-bromoketone as a handle to construct rings fused to the imidazole core, creating structures like imidazo[2,1-b]thiazoles, which are known for their biological activities. researchgate.netresearchgate.net

Multicomponent Reactions (MCRs): Designing one-pot reactions where 2-Bromo-1-(2,4-dimethyl-1H-imidazol-5-yl)ethanone is combined with multiple other reactants to rapidly generate molecular diversity. Several MCRs are known for producing highly substituted imidazoles. researchgate.net

Synthesis of Macrocycles: Employing the compound as a building block in the synthesis of macrocyclic structures containing the imidazole moiety, which could have applications in host-guest chemistry or as enzyme inhibitors.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, the practice of performing chemical reactions in a continuous-flow reactor, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. researchgate.net These benefits are particularly relevant for reactions that are highly exothermic, involve hazardous reagents, or require precise control to minimize side products. ijprajournal.com

The synthesis of 2-Bromo-1-(2,4-dimethyl-1H-imidazol-5-yl)ethanone, especially the bromination step, is an ideal candidate for adaptation to a flow process. Halogenations can be notoriously difficult to control in batch reactors, but flow systems allow for the safe, continuous generation and immediate use of reactive intermediates like hypobromite. researchgate.net

Future work in this area could involve:

Developing a continuous-flow protocol for the α-bromination of 1-(2,4-dimethyl-1H-imidazol-5-yl)ethanone.

Integrating this flow synthesis into a multi-step, automated platform that allows for the rapid synthesis and purification of a library of derivatives for high-throughput screening.

Utilizing flow reactors to explore reaction conditions, such as high temperatures and pressures, that are not easily accessible in batch synthesis, potentially unlocking novel reaction pathways. ijprajournal.com

The pharmaceutical and agrochemical industries are increasingly adopting flow chemistry to improve the efficiency and safety of producing key intermediates and active ingredients. researchgate.netresearcher.lifethalesnano.com

| Technology | Key Benefits | Application to Target Compound |

| Flow Chemistry | Enhanced safety, scalability, precise control, reproducibility | Safer bromination, efficient production of intermediates |

| Automated Synthesis | High-throughput screening, rapid library generation | Creation of diverse derivatives for biological testing |

| Extreme Condition Chemistry | Access to novel reaction pathways | Exploration of new synthetic routes |

Advanced Computational Design of Novel Derivatives with Tailored Chemical Functionality

In silico methods and computational chemistry are indispensable tools in modern chemical research, accelerating the design and discovery of new molecules with desired properties. acs.org For imidazole derivatives, computational studies are widely used to predict biological activity, analyze reactivity, and guide synthetic efforts. frontiersin.orgnih.govnih.gov

Future research on 2-Bromo-1-(2,4-dimethyl-1H-imidazol-5-yl)ethanone will heavily rely on these computational approaches:

Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential of the molecule. semanticscholar.orgnih.gov This provides fundamental insights into its reactivity and stability, helping to predict the outcomes of chemical reactions. nih.gov

Molecular Docking: To explore potential pharmaceutical applications, derivatives of the parent compound can be computationally docked into the active sites of biological targets like enzymes or receptors. This helps to predict binding affinity and mode of interaction, prioritizing the most promising candidates for synthesis. nih.govnih.gov

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for drug development. In silico tools can predict these properties for virtual derivatives, allowing researchers to design molecules with more favorable pharmacokinetic profiles and a higher likelihood of success in later-stage development. aip.org

By combining these computational tools, researchers can rationally design next-generation molecules based on the 2-Bromo-1-(2,4-dimethyl-1H-imidazol-5-yl)ethanone scaffold, tailoring their functionality for specific applications in medicinal chemistry, materials science, or catalysis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Bromo-1-(2,4-dimethyl-1H-imidazol-5-yl)ethanone, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via α-bromination of the parent ketone (1-(2,4-dimethyl-1H-imidazol-5-yl)ethanone) using bromine (Br₂) in chloroform (CHCl₃) under controlled conditions. Key steps include dropwise addition of bromine to avoid over-bromination, followed by washing with sodium bicarbonate and sodium thiosulfate to neutralize excess Br₂ . Optimization involves monitoring reaction time (≤30 minutes) and temperature (ambient to 40°C) to minimize side products like di-brominated derivatives.

Q. What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodology :

- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and bromine placement. For example, the carbonyl carbon (C=O) typically resonates at δ 190–195 ppm in ¹³C NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ peak at m/z 245.02 for C₇H₉BrN₂O).

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement, particularly to resolve steric effects from the 2,4-dimethylimidazole group .

Advanced Research Questions

Q. How does the bromine atom influence reactivity in nucleophilic substitution reactions, and what competing pathways might arise?

- Mechanistic Insight : The electron-withdrawing bromine activates the α-carbon for nucleophilic attack (e.g., by amines or thiols), enabling synthesis of imidazole-containing heterocycles. Competing pathways include elimination (forming α,β-unsaturated ketones) or over-alkylation. Kinetic studies in ethanol or DMF at 60–80°C can suppress elimination .

Q. What challenges arise in resolving the crystal structure of this compound, particularly regarding substituent disorder?

- Structural Analysis : The 2,4-dimethylimidazole group may introduce rotational disorder in the crystal lattice. Strategies include:

- Low-temperature (90–100 K) X-ray diffraction to reduce thermal motion.

- Twinning corrections and restraints in SHELXL to model overlapping electron densities .

Q. How can this compound serve as an intermediate in synthesizing bioactive molecules, and what in vitro assays validate its utility?

- Applications :

- Antimicrobial Agents : Coupling with thioureas or hydrazines yields imidazole-thiazole hybrids (e.g., fungicides) .

- Anticancer Scaffolds : Functionalization via Suzuki-Miyaura cross-coupling introduces aryl/heteroaryl groups for kinase inhibition assays .

- Validation : Minimum inhibitory concentration (MIC) assays for antimicrobial activity or MTT assays for cytotoxicity (e.g., IC₅₀ values against HCT-116 colon cancer cells) .

Q. What computational approaches predict the compound’s electronic properties and reactivity in complex reaction environments?

- Theoretical Modeling :

- Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, identifying nucleophilic/electrophilic sites .

- Molecular docking (e.g., AutoDock Vina) to simulate binding affinities for EGFR or CYP450 enzymes, guiding structure-activity relationship (SAR) studies .

Methodological Considerations

- Synthesis Troubleshooting : Use TLC or HPLC to detect di-brominated byproducts; recrystallization from diethyl ether improves purity .

- Crystallography Refinement : Apply the TWIN and RIGU commands in SHELXL for twinned data or rigid-group constraints .

- Biological Assay Design : Include positive controls (e.g., metronidazole for antimicrobial tests) and dose-response curves for robust statistical analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.